1-imino-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione
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Overview
Description
1-imino-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione is a heterocyclic compound that features a benzothiazole ring system
Mechanism of Action
Target of Action
1-Imino-1-oxo-1,2-benzothiazol-3-one is a chemical compound that primarily targets microorganisms such as fungi, bacteria, and algae . It is widely used as an industrial antimicrobial, preservative, and enzyme inhibitor .
Mode of Action
It is known that its chemical structure, which includes a benzene ring, an imino group, and a carbonyl group, contributes to its strong antimicrobial activity . The compound interacts with its targets, inhibiting their growth and proliferation .
Biochemical Pathways
This interference disrupts the organisms’ metabolic processes, leading to their death .
Result of Action
The primary result of the action of 1-Imino-1-oxo-1,2-benzothiazol-3-one is the inhibition of microbial growth. This leads to the resolution of microbial-induced issues such as fermentation, spoilage, curdling, and odor in organic products .
Action Environment
The action of 1-Imino-1-oxo-1,2-benzothiazol-3-one can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may be affected by the pH, temperature, and presence of other substances in the environment. The compound is generally stable and retains its activity under a wide range of conditions .
Preparation Methods
The synthesis of 1-imino-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione can be achieved through several synthetic routes. One common method involves the hydrogenation of benzothiazolone, which introduces the thiazole ring and subsequently undergoes oxidation and reduction steps . Industrial production methods may vary, but they typically involve similar reaction conditions and steps to ensure high yield and purity.
Chemical Reactions Analysis
1-imino-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development. Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds .
Comparison with Similar Compounds
1-imino-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione can be compared with other similar compounds, such as 2,3-dihydro-1,1-dioxo-1,2-benzisothiazole and 1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione hydrochloride. These compounds share similar structural features but may differ in their chemical properties and applications.
Properties
IUPAC Name |
1-imino-1-oxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c8-12(11)6-4-2-1-3-5(6)7(10)9-12/h1-4H,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLKMRCBLRKKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=N)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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